Tin dioleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

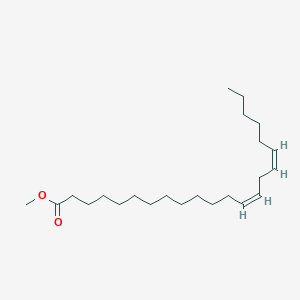

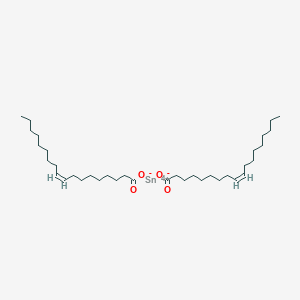

Tin dioleate is a useful research compound. Its molecular formula is C36H66O4Sn and its molecular weight is 681.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst . It is often used in the production of polyurethane and in the vulcanization of silicones . The primary role of this compound in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process .

Mode of Action

The mode of action of this compound involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols .

Biochemical Pathways

It is known that organotin compounds like this compound can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications .

Pharmacokinetics

It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery . These formulations can control the release profile of a drug, potentially improving its bioavailability .

Result of Action

The primary result of this compound’s action is the production of polyorganodisilanols with a narrow molar mass distribution . These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones .

Action Environment

The action of this compound, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of this compound as a catalyst can be affected by the temperature and pressure of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .

Biochemische Analyse

Biochemical Properties

Tin dioleate interacts with various biomolecules in biochemical reactions. It is known to act as a catalyst in polymerization reactions

Cellular Effects

It is known to cause skin irritation upon contact and is toxic when administered intravenously . It is also known to degrade upon exposure to high temperatures, which can lead to the generation of acrid smoke and irritating fumes .

Temporal Effects in Laboratory Settings

It is known to degrade upon exposure to high temperatures .

Dosage Effects in Animal Models

It is known to be toxic when administered intravenously .

Metabolic Pathways

It is known to act as a catalyst in polymerization reactions .

Transport and Distribution

Due to its insolubility in water and methanol, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Due to its role as a catalyst in polymerization reactions, it may be localized to areas of the cell where these reactions occur .

Eigenschaften

CAS-Nummer |

1912-84-1 |

|---|---|

Molekularformel |

C36H66O4Sn |

Molekulargewicht |

681.6 g/mol |

IUPAC-Name |

octadec-9-enoate;tin(2+) |

InChI |

InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI-Schlüssel |

PXRFIHSUMBQIOK-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |

| 1912-84-1 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)

![[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate](/img/structure/B162775.png)